molecular formula C15H21NO9 B608438 l-Adrenalin ascorbinate CAS No. 134-17-8

l-Adrenalin ascorbinate

Cat. No.: B608438
CAS No.: 134-17-8
M. Wt: 359.33
InChI Key: KOUXVSUXTJGEEM-MGMRMFRLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: l-Adrenalin ascorbinate is synthesized through a reaction between l-Ascorbic acid and 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol. The reaction typically involves dissolving l-Ascorbic acid in a suitable solvent, such as water or ethanol, and then adding 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol under controlled conditions. The reaction is carried out at a specific temperature and pH to ensure optimal yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like crystallization, filtration, and chromatography to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions: l-Adrenalin ascorbinate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different reduced forms .

Scientific Research Applications

l-Adrenalin ascorbinate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Studied for its effects on biological systems, including its role in cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic applications, such as its effects on neurotransmitter systems and its use in drug development.

    Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.

Mechanism of Action

l-Adrenalin ascorbinate exerts its effects by interacting with specific molecular targets and pathways. It binds to receptors on the surface of target cells, initiating a cascade of biochemical events. This interaction leads to changes in cellular activities, such as enzyme activation, gene expression, and signal transduction. The exact mechanism of action depends on the specific biological context and the receptors involved .

Comparison with Similar Compounds

l-Adrenalin ascorbinate is unique due to its specific combination of l-Ascorbic acid and 4-[1-hydroxy-2-(methylamino)ethyl]-1,2-benzenediol. Similar compounds include:

    Adrenaline: A hormone and neurotransmitter with similar structural features but different biological activities.

    Ascorbic Acid Derivatives: Compounds that share the ascorbic acid component but differ in their additional functional groups and properties.

This compound stands out due to its unique combination of properties, making it valuable for specific research and industrial applications .

Properties

CAS No.

134-17-8

Molecular Formula

C15H21NO9

Molecular Weight

359.33

IUPAC Name

2-(1,2-dihydroxyethyl)-3,4-dihydroxy-2H-furan-5-one;4-[1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol

InChI

InChI=1S/C9H13NO3.C6H8O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;7-1-2(8)5-3(9)4(10)6(11)12-5/h2-4,9-13H,5H2,1H3;2,5,7-10H,1H2

InChI Key

KOUXVSUXTJGEEM-MGMRMFRLSA-N

SMILES

CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C1C(=C(C(=O)O1)O)O)O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

l-Adrenalin ascorbinate;  Tonhormon; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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